

# E7090 (Tasurgratinib): A Technical Guide to FGFR Genetic Alterations and Therapeutic Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | E7090   |           |
| Cat. No.:            | B607249 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFR genes, including amplifications, fusions, and mutations, can lead to aberrant signaling and contribute to the development and progression of various cancers.[2][3] **E7090**, also known as tasurgratinib, is a potent and selective oral inhibitor of FGFR1, 2, and 3.[4][5] This technical guide provides an in-depth overview of the FGFR genetic alterations sensitive to **E7090**, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological processes.

#### **Mechanism of Action and Preclinical Efficacy**

**E7090** exhibits its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[5] This inhibition blocks the phosphorylation of FGFR and downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby suppressing tumor cell growth and survival.[6][7] Preclinical studies have demonstrated the potent and selective activity of **E7090** against cancer cells harboring various FGFR genetic alterations.

#### In Vitro Kinase and Cell Proliferation Inhibition



**E7090** has shown potent inhibitory activity against the enzymatic functions of FGFR1, 2, and 3, with significantly less activity against FGFR4.[6] The IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity, highlight the selectivity of **E7090**.

| Target Kinase                                                                              | IC50 (nmol/L) |
|--------------------------------------------------------------------------------------------|---------------|
| FGFR1                                                                                      | 0.71[6]       |
| FGFR2                                                                                      | 0.50[6]       |
| FGFR3                                                                                      | 1.2[6]        |
| FGFR4                                                                                      | 120[6]        |
| FGFR3 (K650E)                                                                              | 3.1[6]        |
| FGFR3 (K650M)                                                                              | 16[6]         |
| Table 1: In vitro kinase inhibitory activity of E7090 against wild-type and mutated FGFRs. |               |

The antiproliferative effects of **E7090** have been evaluated in a panel of human cancer cell lines with diverse FGFR alterations. Cell lines with FGFR amplifications, fusions, or mutations demonstrated high sensitivity to **E7090**.



| Cell Line | Cancer Type | FGFR Alteration     | IC50 (nmol/L) |
|-----------|-------------|---------------------|---------------|
| SNU-16    | Gastric     | FGFR2 Amplification | 5.7[6]        |
| AN3 CA    | Endometrial | FGFR2 Mutation      | 2.0           |
| MFM-223   | Breast      | FGFR2 Amplification | 4.9           |
| RT-112/84 | Bladder     | FGFR3 Fusion        | 12            |
| KMS-11    | Myeloma     | FGFR3 Fusion        | 23            |
| NCI-H1581 | Lung        | FGFR1 Amplification | 31            |

Table 2:

Antiproliferative

activity of E7090 in

cancer cell lines with

various FGFR genetic

alterations.[6]

#### In Vivo Xenograft Models

The antitumor efficacy of **E7090** has been confirmed in mouse xenograft models using human cancer cell lines. In a study with the SNU-16 gastric cancer cell line (FGFR2 amplification), oral administration of **E7090** led to a significant, dose-dependent inhibition of tumor growth.[6]



| Treatment Group | Dose (mg/kg, once daily) | Tumor Growth Inhibition (%) |
|-----------------|--------------------------|-----------------------------|
| Vehicle         | -                        | 0                           |
| E7090           | 6.25                     | Significant Inhibition      |
| E7090           | 12.5                     | Significant Inhibition      |
| E7090           | 25                       | Significant Inhibition      |
| E7090           | 50                       | Significant Inhibition      |

Table 3: In vivo antitumor activity of E7090 in an SNU-16 xenograft model.[6]

### **Clinical Efficacy of E7090 (Tasurgratinib)**

Clinical trials have evaluated the safety and efficacy of tasurgratinib in patients with advanced solid tumors harboring FGFR alterations. The results demonstrate clinically meaningful responses in patients with specific FGFR fusions and mutations.

#### **Phase 2 FORTUNE Study**

The FORTUNE study, a phase 2 basket trial, assessed the efficacy of tasurgratinib in patients with advanced solid tumors with various FGFR gene alterations. Patients were enrolled into different groups based on the type of alteration.



| Group                                                               | FGFR Alteration<br>Type                           | Objective<br>Response Rate<br>(ORR) | Median Progression-Free Survival (PFS) (months) |
|---------------------------------------------------------------------|---------------------------------------------------|-------------------------------------|-------------------------------------------------|
| А                                                                   | FGFR1 Fusions                                     | 20.0%                               | 2.5                                             |
| В                                                                   | FGFR2/3 Mutations<br>(selected by MANO<br>method) | 20.0%                               | 7.2                                             |
| С                                                                   | FGFR2/3 Fusions/Amplifications                    | 6.7%                                | 2.2                                             |
| D                                                                   | Other FGFR<br>Alterations                         | Not evaluable                       | 5.7                                             |
| Table 4: Efficacy of tasurgratinib in the Phase 2 FORTUNE study.[8] |                                                   |                                     |                                                 |

#### **Phase 2 Study in Cholangiocarcinoma**

A pivotal phase 2 study investigated tasurgratinib in patients with cholangiocarcinoma (CCA) harboring FGFR2 gene fusions who had received at least one prior chemotherapy regimen.

| Efficacy Endpoint                                                                             | Value              |
|-----------------------------------------------------------------------------------------------|--------------------|
| Objective Response Rate (ORR)                                                                 | 30.2%[9][10]       |
| Disease Control Rate (DCR)                                                                    | 79%[10]            |
| Median Progression-Free Survival (PFS)                                                        | 5.4 months[9][10]  |
| Median Overall Survival (OS)                                                                  | 13.1 months[9][10] |
| Table 5: Efficacy of tasurgratinib in patients with FGFR2 fusion-positive cholangiocarcinoma. |                    |



# Signaling Pathways and Experimental Workflows FGFR Signaling Pathway Inhibition by E7090

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, leading to the activation of downstream signaling cascades. The two primary pathways are the RAS/MAPK pathway, which regulates cell proliferation and differentiation, and the PI3K/AKT pathway, which is crucial for cell survival.[1][2][4] **E7090** effectively blocks these pathways by inhibiting the initial FGFR phosphorylation event.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Inhibition by E7090.



### MANO Method for High-Throughput Functional Evaluation

The "mixed-all-nominated-mutants-in-one" (MANO) method is a high-throughput assay used to assess the transforming potential and drug sensitivity of various gene variants, including those in FGFRs.[11][12][13] This method allows for the rapid screening of numerous mutations to identify those that are oncogenic and to determine their sensitivity to targeted inhibitors like **E7090**.





Click to download full resolution via product page

Caption: Workflow of the MANO Method for FGFR Variants.



# Experimental Protocols Cell-Free Kinase Inhibition Assay

This assay evaluates the direct inhibitory effect of **E7090** on the enzymatic activity of purified FGFR kinases.

- Materials: Purified recombinant FGFR1, 2, and 3 kinase domains, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and **E7090**.
- Method:
  - Prepare a reaction mixture containing the FGFR kinase, substrate, and varying concentrations of E7090 in a kinase buffer.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
  - Terminate the reaction.
  - Quantify the amount of phosphorylated substrate using methods such as ADP-Glo™ Kinase Assay, HTRF, or ELISA.[14][15][16]
  - Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the E7090 concentration.

#### **Cell Proliferation Assay**

This assay measures the effect of **E7090** on the growth of cancer cell lines.

- Materials: Human cancer cell lines with known FGFR alterations, cell culture medium, fetal bovine serum (FBS), and E7090.
- Method:
  - Seed the cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of E7090.



- Incubate the cells for a specified period (e.g., 72 hours).
- Assess cell viability using a reagent such as Cell Counting Kit-8, MTS, or resazurin.
- Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
- Calculate the IC50 values for cell growth inhibition.

#### In Vitro Signal Inhibition Analysis (Western Blotting)

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins in cells treated with **E7090**.

- Materials: Cancer cell lines, cell lysis buffer, primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT, and secondary antibodies.
- Method:
  - Culture the cells and treat them with different concentrations of E7090 for a defined time (e.g., 4 hours).
  - Lyse the cells to extract total proteins.
  - Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
  - Probe the membrane with specific primary antibodies overnight.
  - Wash the membrane and incubate with a corresponding secondary antibody.
  - Visualize the protein bands using a chemiluminescence detection system.
  - Quantify the band intensities to determine the extent of phosphorylation inhibition.

#### Mouse Subcutaneous Xenograft Model

This in vivo model assesses the antitumor activity of **E7090** in a living organism.



- Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, and E7090 formulated for oral administration.
- Method:
  - Inject cancer cells subcutaneously into the flank of the mice.
  - Allow the tumors to grow to a palpable size.
  - Randomize the mice into treatment and control (vehicle) groups.
  - Administer E7090 or vehicle orally once daily for a specified period (e.g., 14 days).
  - Measure tumor volume and mouse body weight regularly.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
  - Compare the tumor growth between the treated and control groups to evaluate efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor (FGF) signaling in development and skeletal diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]



- 7. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Tasurgratinib for Patients With FGFR2 Gene Fusion—Positive CCA: A Phase 2 Study |
   CCA News Online [ccanewsonline.com]
- 10. Pivotal single-arm, phase 2 trial of tasurgratinib for patients with fibroblast growth factor receptor (FGFR)-2 gene fusion-positive cholangiocarcinoma (CCA). ASCO [asco.org]
- 11. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multicenter investigator-initiated Phase 2 trial of E7090 in patients with advanced or recurrent solid tumor with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. resources.revvity.com [resources.revvity.com]
- To cite this document: BenchChem. [E7090 (Tasurgratinib): A Technical Guide to FGFR Genetic Alterations and Therapeutic Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#fgfr-genetic-alterations-sensitive-to-e7090]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com